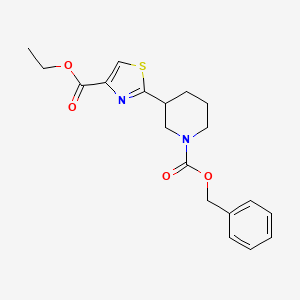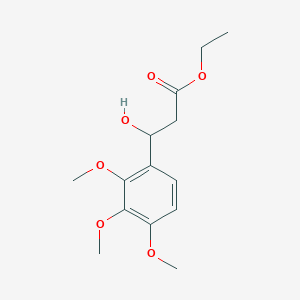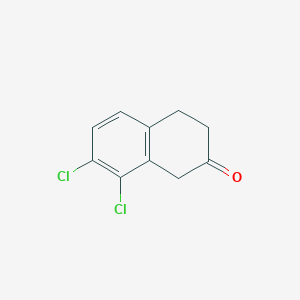
5-(2-Chloroethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a 2-chloroethyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities . The presence of the 2-chloroethyl group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete substitution at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Ethyl-substituted pyrimidines.
Scientific Research Applications
5-(2-Chloroethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as amino or thiol groups in proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or disruption of nucleic acid function, contributing to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyrimidine
- 5-(2-Chloroethyl)-2’-deoxyuridine
- 4-Chloro-5-(2-chloroethyl)pyrimidine
Uniqueness
5-(2-Chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl-substituted pyrimidines . Its ability to form covalent bonds with nucleophilic sites makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
InChI Key |
HXQFYYFWIGTZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)





![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
